REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([CH3:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[OH2:13].[Mn]([O-])(=O)(=O)=[O:15].[K+]>N1C=CC=CC=1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:15])=[O:13])=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=CC1)C)C
|
Name
|
solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 80° C. for three hours more
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered through a thick pack of celite
|
Type
|
WASH
|
Details
|
washed many times with water
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
crystallized out of water
|
Type
|
CUSTOM
|
Details
|
methanol to give 2.4 g (8.5% yield) as a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |